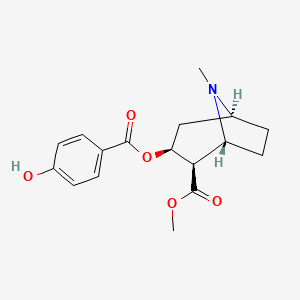
p-hydroxycocaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxycocaine is a derivative of cocaine, a well-known tropane alkaloid This compound is characterized by the presence of a hydroxyl group at the 4’ position of the cocaine molecule
Preparation Methods
The synthesis of 4’-Hydroxycocaine typically involves the hydroxylation of cocaine. This can be achieved through various chemical reactions, including the use of specific oxidizing agents.
Chemical Reactions Analysis
4’-Hydroxycocaine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to a structure similar to cocaine.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4’-Hydroxycocaine has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of cocaine and its derivatives.
Biology: Researchers study its effects on biological systems to understand the metabolism and toxicity of cocaine.
Medicine: It is investigated for its potential therapeutic effects and as a biomarker for cocaine use.
Industry: The compound is used in forensic science for drug testing and analysis
Mechanism of Action
The mechanism of action of 4’-Hydroxycocaine involves its interaction with various molecular targets. Similar to cocaine, it inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the nervous system. The hydroxyl group at the 4’ position may alter its binding affinity and metabolic stability compared to cocaine .
Comparison with Similar Compounds
4’-Hydroxycocaine can be compared with other hydroxy metabolites of cocaine, such as:
- 3’-Hydroxycocaine
- 2’-Hydroxycocaine
- 6’-Hydroxycocaine
These compounds share similar structures but differ in the position of the hydroxyl group, which can influence their chemical properties and biological activities. 4’-Hydroxycocaine is unique due to its specific hydroxylation pattern, which may affect its pharmacokinetics and pharmacodynamics .
Properties
CAS No. |
89339-16-2 |
|---|---|
Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl (1R,2R,3S,5S)-3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO5/c1-18-11-5-8-13(18)15(17(21)22-2)14(9-11)23-16(20)10-3-6-12(19)7-4-10/h3-4,6-7,11,13-15,19H,5,8-9H2,1-2H3/t11-,13+,14-,15+/m0/s1 |
InChI Key |
RDFDJKYDYAUNDB-PMOUVXMZSA-N |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |
Pictograms |
Irritant |
Synonyms |
4'-hydroxybenzoylecgonine methyl ester 4'-hydroxycocaine p-hydroxycocaine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















